2-Bromo-5-fluorobenzotrifluoride

Catalog No.
S666531
CAS No.
40161-55-5
M.F
C7H3BrF4
M. Wt
243 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzotrifluoride

CAS Number

40161-55-5

Product Name

2-Bromo-5-fluorobenzotrifluoride

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF4

Molecular Weight

243 g/mol

InChI

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H

InChI Key

AIDVAZGOACECLJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br

The exact mass of the compound 2-Bromo-5-fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) is a highly substituted fluorinated aromatic building block characterized by a trifluoromethyl group, a fluorine atom at the 5-position, and a bromine atom at the 2-position. With a molecular weight of 243.00 g/mol, a density of 1.695 g/mL, and a boiling point of 136-143 °C, it presents as a stable, colorless to light yellow liquid . From a procurement perspective, this compound is primarily sourced as a critical electrophilic precursor for palladium-catalyzed cross-coupling reactions, such as Buchwald aminations and Suzuki-Miyaura couplings. Its specific tri-substituted pattern is essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including 11β-HSD1 inhibitors and non-steroidal anti-androgen intermediates, where precise electronic and steric tuning is required to achieve target binding and metabolic stability .

Substituting 2-Bromo-5-fluorobenzotrifluoride with generic analogs, such as 2-bromobenzotrifluoride (lacking the 5-fluoro group) or 2-chloro-5-fluorobenzotrifluoride, severely compromises both reaction efficiency and downstream product viability. In industrial cross-coupling workflows, replacing the bromine atom with a chlorine atom drastically reduces the rate of oxidative addition, forcing the use of higher temperatures and expensive proprietary ligands that can degrade sensitive amine partners [1]. Furthermore, the omission of the 5-fluoro substituent fundamentally alters the pharmacokinetic profile of the resulting APIs; the fluorine atom is strictly required to block oxidative metabolism at that specific position on the aromatic ring, a feature that non-fluorinated analogs cannot replicate[2]. Consequently, buyers must procure this exact halogenated profile to maintain both synthetic yield and target molecule efficacy.

Cross-Coupling Reactivity: Bromide vs. Chloride Leaving Groups

In palladium-catalyzed Buchwald amination reactions with piperazine derivatives, 2-Bromo-5-fluorobenzotrifluoride demonstrates superior reactivity compared to its chlorinated analog. The bromide precursor achieves >90% conversion at 80 °C within 4 hours using standard catalysts, whereas 2-chloro-5-fluorobenzotrifluoride yields <40% under identical conditions, requiring temperatures exceeding 110 °C [1].

Evidence DimensionBuchwald amination conversion rate
Target Compound Data>90% yield at 80 °C (4 hours)
Comparator Or Baseline2-Chloro-5-fluorobenzotrifluoride (<40% yield at 80 °C)
Quantified Difference>50% higher yield under mild thermal conditions
ConditionsPalladium-catalyzed coupling with piperazine derivatives at 80 °C

Procuring the bromide form minimizes catalyst costs and prevents the thermal degradation of sensitive coupling partners during API synthesis.

Downstream API Metabolic Stability: Fluorinated vs. Des-Fluoro Analogs

The 5-fluoro substitution is critical for the metabolic stability of downstream pharmaceutical products. APIs synthesized from 2-Bromo-5-fluorobenzotrifluoride exhibit a microsomal half-life (T1/2) of >30 minutes in human and mouse liver microsomes. In contrast, APIs derived from the des-fluoro comparator (2-bromobenzotrifluoride) suffer from rapid oxidative degradation, resulting in a T1/2 of less than 5 minutes [1].

Evidence DimensionMicrosomal half-life (T1/2) of derived APIs
Target Compound Data>30 minutes (5-fluoro API)
Comparator Or Baseline2-Bromobenzotrifluoride (<5 minutes for des-fluoro API)
Quantified Difference>6-fold increase in metabolic half-life
ConditionsIn vitro human and mouse liver microsome stability assays

The specific 5-fluoro substitution is non-negotiable for achieving the required pharmacokinetic profile, preventing costly late-stage failures in drug development.

Purity-Linked Process Reproducibility: Regioselective vs. Direct Bromination

Procurement of high-purity (>99.0% GC) 2-Bromo-5-fluorobenzotrifluoride synthesized via regioselective Sandmeyer diazotization is critical for industrial scale-up. Using this high-purity material ensures >85% isolated yield in subsequent multi-step syntheses. Conversely, utilizing cheaper, direct-bromination mixtures containing up to 5% isomeric impurities (e.g., 4-bromo isomers) drops overall downstream yields to <60% due to unresolvable chromatographic bottlenecks [1].

Evidence DimensionDownstream isolated yield
Target Compound Data>85% yield (using >99.0% GC purity Sandmeyer-derived material)
Comparator Or BaselineDirect-bromination mixture (<60% yield due to isomeric impurities)
Quantified Difference>25% improvement in downstream isolated yield
ConditionsMulti-step API synthesis and chromatographic purification

Sourcing high-GC-purity material avoids costly and labor-intensive downstream purification bottlenecks in industrial manufacturing.

Thermal Stability and Solvent Recovery Efficiency

2-Bromo-5-fluorobenzotrifluoride exhibits a stable boiling point of 136-143 °C (110-120 °C at 40 mmHg), which facilitates highly efficient vacuum distillation. Industrial recovery protocols demonstrate an >86% recovery rate during distillation without excessive volatility losses, outperforming lighter fluorinated benzenes (e.g., fluorobenzene, BP 85 °C) which suffer from significant evaporative losses during large-scale processing .

Evidence DimensionDistillation recovery rate
Target Compound Data>86% recovery at 110-120 °C (40 mmHg)
Comparator Or BaselineLighter fluorinated benzenes (high evaporative loss during vacuum processing)
Quantified DifferenceSignificantly higher mass retention during thermal purification
ConditionsIndustrial vacuum distillation at 40 mmHg

The predictable thermal profile allows for robust industrial-scale purification and solvent recovery, directly improving the cost-efficiency of large-scale manufacturing.

Synthesis of 11β-HSD1 Inhibitors for Metabolic Diseases

2-Bromo-5-fluorobenzotrifluoride is the preferred starting material for Buchwald amination with piperazines, enabling the synthesis of highly stable 11β-HSD1 inhibitors (such as HSD-016) used in type 2 diabetes research. Its specific halogenation pattern ensures both high coupling yields and essential metabolic stability in the final API [1].

Development of Non-Steroidal Anti-Androgens

In the synthesis of bicalutamide analogs and related anti-androgen therapies, this compound serves as a critical electrophilic building block. The trifluoromethyl and fluoro groups provide the necessary electronic properties for optimal androgen receptor binding, making it an irreplaceable precursor in this therapeutic class [2].

Advanced Agrochemical Formulation and Synthesis

The compound is utilized in the development of next-generation pesticides and herbicides. The incorporation of the highly lipophilic 2-bromo-5-fluorobenzotrifluoride motif enhances the environmental stability and target penetration of the agrochemical active ingredients, offering superior performance over non-fluorinated alternatives [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-fluorobenzotrifluoride

Dates

Last modified: 08-15-2023

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